2-Bromo-5-(methylsulfinyl)pyridine

Description

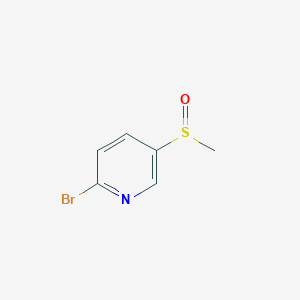

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylsulfinylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUHIPJSZBEXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296915 | |

| Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193244-96-0 | |

| Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193244-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methylsulfinyl Pyridine and Precursors

Synthetic Pathways to 2-Bromo-5-(methylthio)pyridine (B180713) (Precursor)

The creation of 2-bromo-5-(methylthio)pyridine hinges on the initial synthesis of a suitable brominated pyridine (B92270) scaffold, which is then functionalized with a methylthio group.

The synthesis of bromopyridine derivatives often serves as the entry point for a variety of functionalized pyridines. A common precursor for the title compound's precursor is 2,5-dibromopyridine (B19318). The synthesis of 2,5-dibromopyridine can be achieved from 2-amino-5-bromopyridine (B118841) through a diazotization reaction. chemicalbook.comgoogle.com In a typical procedure, 2-amino-5-bromopyridine is treated with sodium nitrite (B80452) in the presence of aqueous hydrogen bromide to yield 2,5-dibromopyridine. chemicalbook.com

Another foundational precursor, 2-bromopyridine, can be synthesized from 2-aminopyridine (B139424) via diazotization in the presence of hydrobromic acid and bromine. orgsyn.org The functionalization of these bromopyridine scaffolds, particularly the introduction of substituents at specific positions, is often achieved through nucleophilic aromatic substitution (SNAr) reactions. youtube.comchadsprep.com The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or when containing good leaving groups like bromine. youtube.com The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. youtube.com

The introduction of the methylthio group onto the bromopyridine scaffold is a key step in the synthesis of the precursor. A frequently employed method is the nucleophilic aromatic substitution of 2,5-dibromopyridine with a sulfur nucleophile. The bromine atom at the 2-position of the pyridine ring is more labile than the one at the 5-position, allowing for selective substitution.

The reaction of 2,5-dibromopyridine with sodium thiomethoxide (NaSMe) in a suitable solvent, such as methanol (B129727) or dimethylformamide, results in the displacement of the bromine at the 2-position to yield 2-bromo-5-(methylthio)pyridine. This selectivity is attributed to the electronic activation of the 2-position by the ring nitrogen.

Table 1: Synthesis of 2-Bromo-5-(methylthio)pyridine

| Starting Material | Reagent | Solvent | Product |

| 2,5-Dibromopyridine | Sodium Thiomethoxide | Methanol/DMF | 2-Bromo-5-(methylthio)pyridine |

Oxidative Transformations to Methylsulfinyl Derivatives

The final step in the synthesis of the target compound is the oxidation of the methylthio group of 2-bromo-5-(methylthio)pyridine to a methylsulfinyl group.

The oxidation of thioethers to sulfoxides is a common transformation in organic synthesis. However, a significant challenge lies in preventing over-oxidation to the corresponding sulfone. nih.gov The reaction requires careful control of the oxidant stoichiometry and reaction conditions to achieve high selectivity for the sulfoxide (B87167). The nucleophilicity of the sulfur atom in the thioether influences its reactivity towards oxidizing agents. nih.gov The mechanism generally involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov

A variety of reagent systems have been developed for the selective oxidation of thioethers to sulfoxides. The choice of oxidant and reaction conditions is crucial for achieving the desired transformation while minimizing the formation of the sulfone byproduct.

One of the most common and effective reagents for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at low temperatures to control the exothermicity and enhance selectivity. A procedure for the synthesis of 2-bromo-5-(phenylsulfinyl)pyridine from 2-bromo-5-phenylthiopyridine using m-CPBA has been reported, which is analogous to the synthesis of the methylsulfinyl derivative. prepchem.com

Other oxidizing agents that can be employed for the selective oxidation of thioethers include hydrogen peroxide in the presence of a catalyst, and other peroxy acids. researchgate.net The oxidation of thioethers can also be achieved using potassium permanganate, though this may lead to the sulfone depending on the reaction conditions. chemrxiv.org

Table 2: Reagent Systems for Selective Sulfoxide Formation

| Reagent System | Solvent | Temperature | Key Features |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0 °C to room temperature | High selectivity, readily available. prepchem.com |

| Hydrogen Peroxide / Catalyst | Various | Varies with catalyst | "Green" oxidant, catalyst choice is critical. nih.gov |

| Potassium Permanganate | Acetone/Water | Low temperature | Strong oxidant, may lead to over-oxidation. chemrxiv.org |

Reactivity and Mechanistic Studies of 2 Bromo 5 Methylsulfinyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-Bromo-5-(methylsulfinyl)pyridine is inherently electron-deficient, a characteristic that influences its reactivity. nih.gov

Reactivity at the Bromine-Substituted Position

The bromine atom at the C2 position of the pyridine ring is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity allows for the substitution of the bromine atom with various nucleophiles, a key step in the synthesis of more complex pyridine derivatives.

Influence of the Methylsulfinyl Group on Ring Electrophilicity

The methylsulfinyl group (-SOCH₃) at the C5 position is an electron-withdrawing group. This group further increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net The electron-withdrawing nature of the sulfinyl group enhances the partial positive charge on the carbon atoms of the pyridine ring, particularly at the C2 and C6 positions, thereby facilitating nucleophilic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound. wikipedia.org this compound can effectively participate in Suzuki-Miyaura reactions, where the bromine atom is replaced by an aryl or heteroaryl group from a boronic acid or its ester. nih.govresearchgate.net These reactions are typically catalyzed by a palladium complex and require a base. wikipedia.orgmdpi.com The reaction has been successfully used to synthesize a variety of biaryl and heterobiaryl compounds. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Reactions with 2-Halogenated Pyridines

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | KF | Dioxane | 82 | nih.gov |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | KF | Dioxane | 74 | nih.gov |

| 2-Bromopyridine | Aryl boronic acids | Pd(OAc)2 | Not specified | Aqueous isopropanol | Good to excellent | researchgate.net |

Other Organometallic Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other organometallic coupling strategies can be employed. These include the Hiyama coupling, which utilizes organosilanes, and the Stille coupling, which involves organostannanes. mdpi.commdpi.com These methods provide alternative routes for the formation of C-C bonds and can be advantageous in specific synthetic contexts. Additionally, pyridine sulfinates have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to the often hard-to-prepare pyridine boronic acids.

Redox Chemistry of the Sulfur Moiety

The methylsulfinyl group in this compound can undergo both oxidation and reduction. Oxidation of the sulfoxide (B87167) can lead to the corresponding sulfone, 2-bromo-5-(methylsulfonyl)pyridine. uni.lu This transformation can significantly alter the electronic properties and reactivity of the molecule. Conversely, the sulfoxide can be reduced to the corresponding sulfide, 2-bromo-5-(methylsulfanyl)pyridine. nih.govsapphirebioscience.com The ability to modulate the oxidation state of the sulfur atom provides an additional handle for fine-tuning the properties and reactivity of this class of compounds. Recent research has also explored the electrochemical C-H sulfonylation of pyridines using nucleophilic sulfinates, demonstrating a novel approach to introducing sulfonyl groups. nih.gov

Spectroscopic and Computational Characterization of 2 Bromo 5 Methylsulfinyl Pyridine

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of chemical compounds. Each method provides unique information about the molecular framework and the chemical environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2-Bromo-5-(methylsulfinyl)pyridine, one would expect to observe signals for the methyl protons and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the methylsulfinyl group. The splitting patterns (e.g., doublet, doublet of doublets) would reveal the coupling interactions between adjacent protons, helping to confirm their relative positions on the pyridine ring. The integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule (five in the pyridine ring and one in the methyl group), provided they are in unique chemical environments. The chemical shifts of the ring carbons would indicate the electronic effects of the substituents. For instance, the carbon atom bonded to the bromine would likely appear at a characteristic chemical shift, as would the carbon attached to the methylsulfinyl group.

Interactive Data Table: Predicted NMR Data (Hypothetical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | Data not available | Data not available |

| Pyridine-H3 | Data not available | Data not available |

| Pyridine-H4 | Data not available | Data not available |

| Pyridine-H6 | Data not available | Data not available |

| Pyridine-C2 | Data not available | |

| Pyridine-C3 | Data not available | |

| Pyridine-C4 | Data not available | |

| Pyridine-C5 | Data not available |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the M⁺ peak would be observed.

Fragmentation Pattern: The molecule would likely undergo fragmentation upon ionization. Common fragmentation pathways could include the loss of the methylsulfinyl group, the bromine atom, or other small molecules. Analyzing these fragment ions would provide further structural confirmation.

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong absorption band corresponding to the S=O stretch of the sulfoxide (B87167) group. The C-Br stretching vibration would likely appear in the fingerprint region.

Interactive Data Table: Predicted Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available |

| C=C/C=N stretch (ring) | Data not available | Data not available |

| S=O stretch | Data not available | Data not available |

Quantum Chemical Investigations

Computational chemistry provides theoretical insights into the electronic structure, geometry, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a computational method used to predict the electronic structure and geometry of molecules. A DFT calculation for this compound would yield the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculated parameters could then be compared with experimental data if available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule.

HOMO and LUMO: The energy and distribution of the HOMO and LUMO would indicate the molecule's ability to act as an electron donor or acceptor, respectively. The locations of these orbitals on the molecule would suggest the most likely sites for nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Interactive Data Table: Predicted FMO Properties (Hypothetical)

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Dipole Moment Calculations

The molecular electrostatic potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

For pyridine and its derivatives, the nitrogen atom, with its lone pair of electrons, typically represents a region of negative electrostatic potential (red or yellow), making it susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ring are generally characterized by positive potential (blue), indicating their electrophilic nature. The introduction of substituents significantly modulates this potential distribution.

In the case of this compound, the presence of the electron-withdrawing bromine atom at the 2-position and the strongly electron-withdrawing methylsulfinyl group at the 5-position is expected to have a profound influence on the MEP. The bromine atom, while possessing lone pairs, also exhibits a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can participate in halogen bonding. The methylsulfinyl group (-SOCH₃) is a strong resonance and inductive electron-withdrawing group. This will further decrease the electron density on the pyridine ring, making the ring protons more acidic and the nitrogen atom less basic compared to unsubstituted pyridine.

Computational studies on analogous substituted pyridines have shown that electron-withdrawing groups decrease the negative potential around the nitrogen atom and increase the positive potential on the ring protons. Therefore, for this compound, the MEP map is predicted to show a less intense red region around the nitrogen atom and more intense blue regions on the ring hydrogens. The oxygen atom of the sulfinyl group would present a significant region of negative potential, likely becoming a primary site for electrophilic attack or hydrogen bonding.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen | Reduced Negative Potential | Decreased basicity and nucleophilicity |

| Ring Hydrogens | Increased Positive Potential | Increased acidity |

| Sulfinyl Oxygen | High Negative Potential | Site for electrophilic attack and H-bonding |

| Bromine Atom | Positive σ-hole | Potential for halogen bonding interactions |

Reactivity Indices and Theoretical Prediction of Reaction Pathways

Theoretical calculations of reactivity indices, such as Fukui functions and local softness, provide a quantitative measure of the most reactive sites in a molecule. These indices help in predicting the pathways for various chemical reactions.

Due to the electron-deficient nature of the pyridine ring, further accentuated by the bromo and methylsulfinyl substituents, this compound is expected to be reactive towards nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are typically those ortho and para to the electron-withdrawing groups. In this molecule, the bromine atom is at an activated position (ortho to the ring nitrogen). The methylsulfinyl group at the 5-position further activates the ring towards nucleophilic attack.

Theoretical studies on similarly substituted pyridines confirm that the presence of electron-withdrawing groups facilitates nucleophilic substitution. The reaction pathway would likely involve the attack of a nucleophile at the carbon atom bearing the bromine atom, leading to the formation of a Meisenheimer-like intermediate, which then expels the bromide ion to yield the substituted product.

The nitrogen atom, despite its reduced basicity, could still participate in reactions with strong electrophiles or act as a coordinating atom in metal complexes. The sulfinyl group offers another reactive center. It can be oxidized to a sulfonyl group or be involved in Pummerer-type rearrangements under appropriate conditions.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Most Probable Reaction Site(s) |

| Nucleophilic Aromatic Substitution | High | C2 (bearing the bromine atom) |

| Electrophilic Attack | Low (on the ring) | Sulfinyl Oxygen |

| Coordination Chemistry | Moderate | Pyridine Nitrogen, Sulfinyl Oxygen |

Crystallographic Analysis of Related Pyridine Structures

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction studies on substituted pyridines reveal that the planarity of the pyridine ring is generally maintained. The substituents, however, can influence the bond lengths and angles within the ring. For this compound, the C-Br bond length is expected to be in the typical range for aryl bromides. The geometry around the sulfur atom in the methylsulfinyl group would be pyramidal.

The orientation of the methylsulfinyl group relative to the pyridine ring is a key conformational feature. There will be a specific dihedral angle between the C-S-O plane and the plane of the pyridine ring, which will be determined by steric and electronic factors. In the solid state, this conformation will be the one that allows for the most stable crystal packing arrangement.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Based on the functional groups present, several types of intermolecular interactions can be anticipated:

Hydrogen Bonding: Although there are no classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the ring hydrogens and the oxygen of the sulfinyl group or the pyridine nitrogen, respectively. The presence of the electron-withdrawing sulfinyl group would make the ortho and meta protons more acidic and thus more likely to participate in such interactions.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of the sulfinyl group or the nitrogen of a neighboring pyridine ring. mdpi.com Halogen bonds are directional interactions that can play a significant role in crystal engineering.

Dipole-Dipole Interactions: Given the predicted significant dipole moment of the molecule, dipole-dipole interactions will also be a major contributor to the crystal packing energy.

Applications in Synthetic Organic Chemistry and Chemical Biology

Role as a Synthetic Building Block

2-Bromo-5-(methylsulfinyl)pyridine serves as a key intermediate in the synthesis of more complex molecules, owing to the reactivity of its bromine and methylsulfinyl functional groups.

The pyridine (B92270) motif is a common feature in many biologically active compounds. nih.govresearchgate.netmdpi.comnih.gov The presence of both a bromo and a methylsulfinyl group on the pyridine ring of this compound offers multiple reaction sites for the construction of intricate heterocyclic systems. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the assembly of complex scaffolds.

The sulfinyl group can also be a handle for further transformations. It can be oxidized to a sulfonyl group or reduced to a thioether, each offering different chemical properties and potential for subsequent reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, leading to the synthesis of novel heterocyclic compounds with potential applications in various fields.

The pyridine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. mdpi.comresearchgate.net The incorporation of a pyridine ring into a drug candidate can improve its pharmacological profile, including its potency and metabolic stability. nih.gov

This compound is an attractive building block for scaffold-based drug design. researchgate.net The bromine atom allows for the introduction of various substituents at the 2-position of the pyridine ring, enabling the exploration of the structure-activity relationship (SAR) of a series of compounds. This systematic modification is crucial in the lead optimization phase of drug discovery. The methylsulfinyl group, with its potential for hydrogen bonding and its influence on the electronic properties of the pyridine ring, can also contribute to the binding affinity of a molecule to its biological target.

For example, in the development of endothelin receptor antagonists, the strategic placement of a bromo-substituent on a pyrimidine (B1678525) ring, a related nitrogen-containing heterocycle, was shown to improve the affinity for the target receptor. acs.org While this study does not directly involve this compound, it highlights the importance of halogenated pyridine and pyrimidine scaffolds in modulating biological activity.

Pyridine-containing ligands are widely used in organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting metal complex.

This compound can serve as a precursor for the synthesis of novel ligands. The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to attach other coordinating groups. The methylsulfinyl group can also influence the coordination properties of the ligand. The ability to synthesize a variety of ligands from a single, readily available starting material is highly valuable in the development of new catalysts for a wide range of chemical transformations.

Derivatization Strategies for Analytical Methodologies

Chemical derivatization is a technique used to modify an analyte to improve its detection or separation in an analytical method. greyhoundchrom.com

In high-performance liquid chromatography (HPLC), derivatization can be used to enhance the ultraviolet (UV) absorbance or fluorescence of an analyte, thereby increasing the sensitivity of the detection method. greyhoundchrom.com While specific derivatization strategies for this compound are not extensively documented in the provided search results, the general principles of derivatization can be applied.

For instance, the bromine atom could potentially be replaced with a chromophoric or fluorophoric group through a nucleophilic aromatic substitution reaction. This would allow for the detection of the resulting derivative at lower concentrations. A reverse-phase HPLC method has been described for the analysis of the related compound, 2-bromo-5-methylpyridine, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method could likely be adapted for the analysis of this compound and its derivatives.

Derivatization can also be used to confirm the molecular structure of a compound. By reacting a compound with a known reagent to form a derivative with a predictable mass and fragmentation pattern, mass spectrometry can be used to confirm the identity of the original compound.

For this compound, derivatization could involve oxidation of the methylsulfinyl group to a methylsulfonyl group. The resulting change in molecular weight and fragmentation pattern in the mass spectrum would provide strong evidence for the presence of the sulfinyl group in the original molecule.

Biological and Biochemical Explorations of 2 Bromo 5 Methylsulfinyl Pyridine and Analogs

In Vitro Biochemical Assay Development and Application

In vitro assays are fundamental tools for the preliminary assessment of the biological activity of novel chemical entities. These assays, conducted in a controlled environment outside of a living organism, provide initial insights into a compound's potential efficacy and mechanism of action at the molecular and cellular levels.

Evaluation of Enzyme Inhibition Profiles

The screening of pyridine (B92270) derivatives against various enzymes is a common strategy to identify potential therapeutic agents. While specific enzyme inhibition data for 2-Bromo-5-(methylsulfinyl)pyridine is not extensively documented in publicly available research, studies on analogous compounds provide valuable insights. For instance, various pyridine derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and other kinases. researchgate.net The substrate analog bromopyruvate, for example, has been shown to act as both an inhibitor and an alkylating agent of malic enzyme. nih.gov

Research into quinolone-based hydrazones, which can share structural similarities with substituted pyridines, has revealed that derivatives bearing a 4-bromo substituent exhibit significant inhibitory activity against enzymes such as human pancreatic α-amylase. acs.org This suggests that the presence and position of a bromine atom can be a key determinant of a compound's enzyme inhibitory potential. acs.org

Table 1: Representative Enzyme Inhibition Data for Pyridine Analogs

| Compound/Analog | Target Enzyme | Inhibition Metric (e.g., IC₅₀, Kᵢ) | Reference |

|---|---|---|---|

| Pyridine-based hybrids | Tubulin | Varies | nih.gov |

| Quinolone-hydrazone (4-bromo derivative) | α-amylase | Significant Inhibition | acs.org |

| (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) (AMBPP) | IspH | Kᵢ = 20 nM | academie-sciences.fr |

| Spiro-pyridine derivative 7 | EGFR | IC₅₀ = 0.124 µM | nih.gov |

| Spiro-pyridine derivative 7 | VEGFR-2 | IC₅₀ = 0.221 µM | nih.gov |

Receptor Binding and Ligand Affinity Assays

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace the radiolabeled ligand is measured. acs.org

Studies on brominated pyridine analogs have demonstrated their potential as high-affinity ligands for various receptors. For example, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine has been characterized as a novel ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting high affinity in rat brain membranes. acs.org Saturation binding experiments with this compound revealed a dissociation constant (K(D)) in the picomolar range, indicating very tight binding to the receptor. acs.org Furthermore, research on a series of pyrimidine (B1678525) derivatives as endothelin receptor antagonists showed that a 5-bromo substituent on a phenyl ring attached to the core structure significantly improved the compound's affinity for both ET(A) and ET(B) receptors. acs.org

Table 2: Receptor Binding Affinity of Brominated Pyridine Analogs

| Compound/Analog | Target Receptor | Binding Affinity (K(D) or Kᵢ) | Tissue/System | Reference |

|---|---|---|---|---|

| 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine | Nicotinic Acetylcholine Receptor | K(D) = 36 ± 9 pM | Rat Cortex Membranes | acs.org |

| 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine | Nicotinic Acetylcholine Receptor | K(D) = 30 ± 9 pM | Rat Thalamus Membranes | acs.org |

| Pyrimidine derivative with 4-bromophenyl group (Macitentan) | Endothelin Receptor A (ET(A)) | Potent Affinity | Recombinant cells | acs.org |

| Pyrimidine derivative with 4-bromophenyl group (Macitentan) | Endothelin Receptor B (ET(B)) | Potent Affinity | Recombinant cells | acs.org |

| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan | Mu-Opioid Receptor (MOR) | Kᵢ = 0.42 nM | Recombinant cells | nih.gov |

Cell-Based Reporter Gene and Functional Assays

Cell-based assays provide a more physiologically relevant context for evaluating a compound's biological activity compared to isolated enzyme or receptor assays. These assays can measure a compound's effect on cellular processes such as cell viability, proliferation, and signal transduction. mdpi.com

Numerous studies have reported the antiproliferative and cytotoxic effects of pyridine derivatives against various cancer cell lines. nih.govnih.gov For instance, novel spiro-pyridine derivatives have shown promising results against HepG-2 and Caco-2 cell lines, with IC₅₀ values in the micromolar range. nih.gov Cell cycle analysis revealed that some of these compounds can induce apoptosis and cause cell cycle arrest in the S phase. nih.gov Similarly, other newly synthesized pyridine heterocyclic hybrids have exhibited significant cytotoxic activities against human cancer cell lines, with some compounds showing superior antiproliferative activity compared to the standard drug Taxol. nih.gov

Table 3: Cytotoxic Activity of Pyridine Analogs in Cell-Based Assays

| Compound/Analog | Cell Line | Activity Metric (IC₅₀) | Biological Effect | Reference |

|---|---|---|---|---|

| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.70 µM | Antiproliferative | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 µM | Antiproliferative, Apoptosis induction, S-phase arrest | nih.gov |

| Spiro-pyridine derivative 8 | Caco-2 | 13.61 ± 1.20 µM | Antiproliferative | nih.gov |

| Pyridine hybrid 3a | MCF-7 | Superior to Taxol | Antiproliferative | nih.gov |

| Pyridine hybrid 3b | MCF-7 | Superior to Taxol | Antiproliferative | nih.gov |

| Pyridine hybrid 5a | MCF-7 | Superior to Taxol | Antiproliferative | nih.gov |

| Pyridine hybrid 5b | MCF-7 | Superior to Taxol | Antiproliferative | nih.gov |

Mechanistic Investigations of Bioactivity

Understanding how a compound exerts its biological effects at a molecular level is a critical step in drug discovery and development. This involves identifying the specific molecular targets and elucidating the relationship between the compound's structure and its observed activity.

Elucidation of Molecular Target Interactions

The identification of the molecular targets of a bioactive compound is essential for understanding its mechanism of action. For pyridine derivatives, a range of molecular targets has been identified through various experimental approaches. For example, some pyridine derivatives have been found to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial regulators of cell proliferation and angiogenesis. nih.gov The dual endothelin receptor antagonist Macitentan, which features a bromophenyl-pyrimidine structure, highlights the interaction of such scaffolds with G-protein coupled receptors. acs.org The ability of certain pyridine analogs to inhibit tubulin polymerization represents another important mechanism of anticancer activity. nih.gov

Exploration of Structure-Activity Relationships (SAR) within Pyridine Analog Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different functional groups and structural modifications influence the biological activity of a molecule. nih.gov For pyridine derivatives, several SAR studies have been conducted to optimize their therapeutic potential.

A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH₂, can enhance their activity. nih.govnih.gov Conversely, the presence of halogen atoms or bulky groups was sometimes associated with lower antiproliferative activity. nih.govnih.gov However, in other studies, halogen substitution has been shown to be beneficial. For instance, in a series of quinolone-based hydrazones, a 4-bromo derivative displayed significant activity across multiple enzymes. acs.org Similarly, the introduction of a bromine atom at the para position of a phenyl ring in a series of endothelin receptor antagonists significantly improved their affinity for both ET(A) and ET(B) receptors. acs.org The position of substituents on the pyridine ring is also critical; for example, a study on the permeability of substituted pyridines across Caco-2 cell monolayers showed a significant difference in the effect of an amino group at the 3- and 4-positions. nih.gov These findings underscore the complex interplay between a compound's chemical structure and its biological function.

Screening for Diverse Biological Activities in Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold present in a vast number of biologically active compounds and approved pharmaceuticals. researchgate.netrsc.orgrsc.org Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its polar, ionizable nature, make it a privileged structure in medicinal chemistry. researchgate.net Researchers have extensively modified the pyridine core to explore a wide range of therapeutic applications, leading to the discovery of agents with broad-spectrum activities. researchgate.netdovepress.com The versatility of the pyridine scaffold allows for structural modifications that can enhance potency, improve metabolic stability, and address protein-binding issues. researchgate.net This has led to the development of numerous pyridine-containing drugs for various diseases, including cancer, infectious diseases, and inflammatory conditions. dovepress.com

Antimicrobial Activity Screening in Bacterial and Fungal Strains

The search for novel antimicrobial agents has led to the investigation of various pyridine derivatives. These compounds have been screened against a wide array of pathogenic bacteria and fungi, with many exhibiting significant inhibitory effects.

Novel pyrazolo[3,4-b]pyridine derivatives, for instance, have shown moderate to high antimicrobial activity, with some compounds demonstrating comparable efficacy to standard drugs like amphotericin B against fungal strains such as Fusarium oxysporum. dovepress.com Similarly, a series of 2-amino-5-substituted pyridine derivatives were evaluated against phytopathogenic fungi and bacteria, revealing that the position of substitution on the pyridine ring significantly influences activity. researchgate.net Replacing a benzotriazole (B28993) moiety with thiophenol in this series resulted in the strongest fungicidal and bactericidal activity. researchgate.net

In other studies, newly synthesized pyridinium (B92312) salts were tested against Gram-positive and Gram-negative bacteria. The results indicated that all tested compounds possessed high antimicrobial activity against Staphylococcus aureus but lower activity against Pseudomonas aeruginosa. mdpi.com The data suggest that the antibacterial action of these pyridinium salts may stem from their effect on bacterial cell membranes. mdpi.com Alkyl pyridinol compounds, which are derivatives of the naturally occurring antimicrobial anaephene, have also been synthesized and tested. These compounds showed potent activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com Notably, a bromo-substituted analog, EA-02-009, was particularly effective, inhibiting most S. aureus strains at low concentrations. mdpi.com

Furthermore, thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and screened for their antimicrobial properties. Several of these compounds showed significant activity against both clinical and reference Gram-negative microorganisms, with one derivative displaying potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com Oxazolo[4,5-b]pyridine analogs have also demonstrated remarkable activity, proving more effective against Gram-positive bacteria than Gram-negative bacteria. dovepress.com Two compounds from this class were particularly potent against methicillin-resistant S. aureus strains, with minimum inhibitory concentration (MIC) values superior to standard drugs like ampicillin (B1664943) and streptomycin. dovepress.com

Table 1: Antimicrobial Activity of Selected Pyridine Analogs

| Compound Class/Derivative | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Oxazolo[4,5-b]pyridines | S. aureus (including MRSA) | Potent activity with MIC values of 1.56–3.12 µg/mL against MRSA, outperforming ampicillin and streptomycin. | dovepress.com |

| Pyrazolo[3,4-b]pyridines | Fusarium oxysporum | Activity comparable to the standard drug amphotericin B. | dovepress.com |

| Pyridinium Salts | S. aureus, P. aeruginosa | High activity against S. aureus, low activity against P. aeruginosa. | mdpi.com |

| Alkyl Pyridinol (EA-02-009) | S. aureus (including MRSA) | MIC values ranging from 0.5–1 μg/mL against various strains. | mdpi.com |

| Thiazolo[4,5-b]pyridines | P. aeruginosa, E. coli | Potent inhibitory effect with a MIC value of 0.21 μM for one derivative. | mdpi.com |

| 2-Amino-5-substituted Pyridines | Phytopathogenic bacteria and fungi | Substitution with a thiophenol group showed the strongest activity. | researchgate.net |

Evaluation of Other Pharmacological Effects (e.g., anti-inflammatory, anticancer as noted in related compounds)

Beyond their antimicrobial potential, pyridine scaffolds are integral to compounds exhibiting a range of other pharmacological effects, most notably anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The pyridazinone structure, which is related to pyridine, serves as a potential scaffold for developing novel anti-inflammatory drugs. mdpi.com Derivatives of pyridazinone have been reported to inhibit cyclooxygenase 2 (COX2) and lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com A screening of a library of pyridazinones and related derivatives identified 48 compounds with anti-inflammatory activity, determined by their ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com

Similarly, derivatives of 3-hydroxy-pyridine-4-one have been shown to possess significant anti-inflammatory effects. nih.govnih.gov In studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, three new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory activity. nih.govnih.gov The mechanism is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov Pyridine- and thiazole-based hydrazides have also been evaluated for their anti-inflammatory properties, showing inhibition of protein denaturation with IC₅₀ values ranging from 46.29–100.60 μg/mL. acs.org

Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound Class/Derivative | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridazinone Derivatives | LPS-induced NF-κB activity in THP1-Blue cells | 48 compounds identified with anti-inflammatory activity. | mdpi.com |

| 3-Hydroxy-pyridine-4-one Derivatives | Carrageenan-induced paw edema; Croton oil-induced ear edema | All tested compounds showed significant anti-inflammatory activity. Compound A was the most potent. | nih.govnih.gov |

| Pyridine-Thiazole Hydrazides | Inhibition of protein (bovine albumin) denaturation | IC₅₀ values ranged from 46.29–100.60 μg/mL. | acs.org |

Anticancer Activity

The pyridine scaffold is a cornerstone in the development of anticancer agents, targeting various mechanisms of cancer cell proliferation. nih.govekb.egresearchgate.net Numerous pyridine derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some showing high potency. For example, two novel pyridine-based compounds were found to inhibit the proliferation of human breast and liver cancer cells by inducing G2/M phase cell cycle arrest and apoptosis. nih.gov

A series of pyridine-ureas were synthesized and evaluated for their growth-inhibitory activity against the MCF-7 breast cancer cell line. nih.gov One compound, in particular, was found to be 8.7 times more active than the standard drug Doxorubicin after 48 hours of treatment. nih.gov Other research has focused on 2,4-substituted-6-halogenated pyridine derivatives, with one candidate showing interesting anti-proliferative activity against a full panel of sixty human cancer cell lines. ekb.eg Furthermore, a series of pyridine, pyrane, and pyrimidine derivatives were synthesized and tested against 59 different human tumor cell lines, with several compounds exhibiting significant in vitro antitumor activities at low concentrations. researchgate.net

Table 3: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Novel Anticancer Pyridines | Liver (HepG2) and Breast Cancer Cells | Induced G2/M arrest and apoptosis. | nih.gov |

| Pyridine-Ureas | Breast Cancer (MCF-7) | One compound (8e) was 8.7 times more active than Doxorubicin (IC₅₀ = 0.22 μM). | nih.gov |

| 2,4-substituted-6-halogenated Pyridines | NCI 60-cell line panel | Showed anti-proliferative activity with IC₅₀ values in the 0.3-2.05 mM range. | ekb.eg |

| Pyridine, Pyrane, and Pyrimidine Derivatives | 59 human tumor cell lines | Several compounds exhibited potent antitumor activities at low concentrations (log₁₀ GI₅₀ = -4.7). | researchgate.net |

Q & A

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., bromination efficiency). Use flow chemistry for exothermic reactions (e.g., bromine addition) to improve heat dissipation. For purification, replace column chromatography with fractional crystallization or preparative HPLC at larger scales .

Q. How can researchers experimentally phase crystallographic data for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.